molecular formula C14H13NO3 B2444749 (3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione CAS No. 181277-27-0

(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione

Cat. No.: B2444749
CAS No.: 181277-27-0
M. Wt: 243.262
InChI Key: IOIMHJGXAGDBNG-WQLSENKSSA-N
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Description

(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione is a chemical compound with the molecular formula C14H13NO3 It is known for its unique structure, which includes a pyran ring fused with a methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione typically involves the condensation of 3-methylaniline with a suitable pyran-2,4-dione derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methylanilino group can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-[(3-chloroanilino)methylidene]pyran-2,4-dione
  • 6-Methyl-3-[(3-bromoanilino)methylidene]pyran-2,4-dione
  • 6-Methyl-3-[(3-fluoroanilino)methylidene]pyran-2,4-dione

Uniqueness

(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione is unique due to its specific substitution pattern and the presence of the methylanilino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(3-methylphenyl)iminomethyl]pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-4-3-5-11(6-9)15-8-12-13(16)7-10(2)18-14(12)17/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWCGUDNVRARSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C=C(OC2=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione
Reactant of Route 2
(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione

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